molecular formula C9H11NO B036105 2-Cyclopropoxyaniline CAS No. 1243361-81-0

2-Cyclopropoxyaniline

Cat. No.: B036105
CAS No.: 1243361-81-0
M. Wt: 149.19 g/mol
InChI Key: FQIRKGJATBUFIV-UHFFFAOYSA-N
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Description

2-Cyclopropoxyaniline is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of a cyclopropyl group attached to an aniline moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with cyclopropyl bromide in the presence of a base to form 2-cyclopropoxy nitrobenzene. This intermediate is then reduced to this compound using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. The compound’s potential anticancer properties could involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

  • 2-Cyclopropoxyphenol
  • 2-Cyclopropoxybenzoic acid
  • 2-Cyclopropoxybenzaldehyde

Comparison: 2-Cyclopropoxyaniline is unique due to the presence of an aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-cyclopropoxyphenol primarily undergoes reactions typical of phenols, this compound can participate in reactions characteristic of anilines, such as electrophilic aromatic substitution .

Properties

IUPAC Name

2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRKGJATBUFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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